methyl 3-(4-fluorophenyl)but-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGRAWNPUCVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20777661 | |
| Record name | Methyl 3-(4-fluorophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20777661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198889-33-7 | |
| Record name | Methyl 3-(4-fluorophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20777661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic techniques are indispensable for the unambiguous elucidation of chemical structures. For methyl 3-(4-fluorophenyl)but-2-enoate, these methods not only confirm the core structure but also differentiate between its geometric isomers, which exhibit unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR analyses are particularly informative.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectra for the (E) and (Z) isomers of this compound show distinct chemical shifts and coupling patterns that allow for their unambiguous differentiation. rsc.org
For the (E)-isomer , the vinylic proton appears at approximately 6.09 ppm. rsc.org The protons of the 4-fluorophenyl group appear as two multiplets, one around 7.45 ppm and the other around 7.05 ppm. rsc.org The methyl group of the ester appears as a singlet at 3.75 ppm, while the other methyl group attached to the double bond is observed at 2.56 ppm. rsc.org
In contrast, the (Z)-isomer shows the vinylic proton at a slightly upfield chemical shift of 5.93 ppm. rsc.org The aromatic protons appear as two multiplets between 7.01 and 7.22 ppm. rsc.org The ester methyl group protons are found at 3.57 ppm, and the methyl protons on the butenoate backbone are located at 2.17 ppm. rsc.org The differences in the chemical shifts, particularly for the vinylic and methyl protons, arise from the different spatial arrangement of the substituents around the C=C double bond, leading to varied shielding and deshielding effects.
| Isomer | Chemical Shift (δ, ppm) | |||
|---|---|---|---|---|
| Aromatic Protons (Ar-H) | Vinylic Proton (=CH) | Methoxy (B1213986) Protons (-OCH₃) | Methyl Protons (=C-CH₃) | |
| (E)-isomer | 7.45 (dd, J = 9.0, 5.3 Hz, 2H), 7.05 (m, 2H) | 6.09 (d, J = 1.3 Hz, 1H) | 3.75 (s, 3H) | 2.56 (d, J = 1.3 Hz, 3H) |
| (Z)-isomer | 7.20 (m, 2H), 7.04 (m, 2H) | 5.93 (d, J = 1.5 Hz, 1H) | 3.57 (s, 3H) | 2.17 (d, J = 1.5 Hz, 3H) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the (E) and (Z) isomers of this compound are distinct, and the coupling between the carbon atoms of the phenyl ring and the fluorine atom (C-F coupling) is a key diagnostic feature. rsc.org
For the (E)-isomer , the carbonyl carbon of the ester group resonates at 167.2 ppm. rsc.org The carbon atom bonded to the fluorine shows a characteristic doublet at 163.3 ppm with a large coupling constant (J = 248.1 Hz), which is typical for a direct C-F bond. rsc.org The other aromatic carbons appear as doublets with smaller coupling constants or as singlets, depending on their proximity to the fluorine atom. The olefinic carbons are found at 154.7 ppm and 116.7 ppm. rsc.org The methoxy and methyl carbons appear at 51.2 ppm and 18.1 ppm, respectively. rsc.org
For the (Z)-isomer , the ester carbonyl carbon is observed at 166.2 ppm. rsc.org The fluorine-bound aromatic carbon appears as a doublet at 162.5 ppm (J = 245.0 Hz). rsc.org The olefinic carbons resonate at 155.0 ppm and 117.6 ppm. rsc.org The methoxy and methyl carbons are found at 51.1 ppm and 27.3 ppm, respectively. rsc.org The significant upfield shift of the methyl carbon in the (E)-isomer compared to the (Z)-isomer (18.1 ppm vs. 27.3 ppm) is a notable feature for distinguishing the two isomers. rsc.org
| Isomer | Chemical Shift (δ, ppm) and C-F Coupling Constant (J, Hz) | |||||||
|---|---|---|---|---|---|---|---|---|
| C=O | C-F | C=C (quat.) | Ar-C (quat.) | Ar-CH | =CH | -OCH₃ | =C-CH₃ | |
| (E)-isomer | 167.2 | 163.3 (d, J = 248.1) | 154.7 | 138.2 (d, J = 3.4) | 128.2 (d, J = 8.3), 115.5 (d, J = 21.2) | 116.7 (d, J = 1.5) | 51.2 | 18.1 |
| (Z)-isomer | 166.2 | 162.5 (d, J = 245.0) | 155.0 | 136.5 | 128.8 (d, J = 8.2), 115.0 (d, J = 22.0) | 117.6 | 51.1 | 27.3 |
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and electronic environment.
For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be indicative of the electronic effects exerted by the butenoate substituent on the aromatic ring. Furthermore, subtle differences in the chemical shift between the (E) and (Z) isomers could potentially be observed, reflecting the minor variations in their electronic structure arising from their different geometries. However, specific experimental ¹⁹F NMR data for this compound were not available in the consulted literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectra of both isomers of this compound display characteristic absorption bands that confirm the presence of the key functional groups. rsc.org
A strong absorption band is observed in the region of 1721-1722 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. rsc.org The C=C stretching vibration of the butenoate backbone is also present. The spectra show bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C-O stretching of the ester. rsc.org The presence of the C-F bond is typically associated with a strong absorption in the fingerprint region, around 1245-1248 cm⁻¹. rsc.org
| Isomer | C=O Stretch (Ester) | C-O Stretch | C-F Stretch | Other Key Bands |
|---|---|---|---|---|
| (E)-isomer | 1722 | 1245, 1155 | Not explicitly assigned, but strong bands in region | 3032, 2910, 1760, 976, 827 |
| (Z)-isomer | 1721 | 1248, 1150 | Not explicitly assigned, but strong bands in region | 3038, 2904, 1760, 827, 676 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of a substance.
For this compound, the molecular formula is C₁₁H₁₁FO₂. The theoretical exact mass for the neutral molecule is 194.0743 g/mol . HRMS analysis would seek to find the m/z value of the molecular ion ([M]⁺) or a related adduct (e.g., [M+H]⁺ or [M+Na]⁺) that matches the calculated value for this formula within a very small margin of error (typically < 5 ppm). This provides unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. While HRMS is a standard characterization technique, specific experimental "found" values for this compound were not detailed in the reviewed sources.
X-ray Crystallography for Solid-State Structural Determination
Crystal System and Space Group Determination
A crystallographic study would first reveal the crystal system and space group of this compound. The crystal system is one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) describing the symmetry of the unit cell, the basic repeating block of the crystal. The space group provides a more detailed description of the symmetry elements within the unit cell. This fundamental information dictates the packing of the molecules in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Molecular Conformation and Geometry in the Crystal Lattice
Bond lengths: The exact distances between bonded atoms.
Bond angles: The angles formed by three connected atoms.
For this compound, this would reveal the planarity of the enoate system, the orientation of the methyl ester group, and the rotational position of the 4-fluorophenyl ring relative to the rest of the molecule. These conformational details are crucial for understanding intermolecular interactions and how the molecule packs in the solid state.
Table 2: Selected Geometric Parameters for Analysis
| Measurement | Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C=C (enoate) | Data not available |
| Bond Length (Å) | C-O (ester) | Data not available |
| Bond Length (Å) | C-F (phenyl) | Data not available |
| Bond Angle (°) | C-C-C (butenoate) | Data not available |
Analysis of Thermal Ellipsoids in ORTEP Representations
The results of an X-ray diffraction experiment are often visualized using an Oak Ridge Thermal-Ellipsoid Plot (ORTEP). In these diagrams, atoms are represented as ellipsoids. The size and shape of these ellipsoids indicate the thermal vibration of the atoms within the crystal lattice. An analysis of these ellipsoids can provide insights into the dynamic behavior of different parts of the molecule. For instance, more rigid parts of the molecule, like the aromatic ring, would typically show smaller, more spherical ellipsoids, while more flexible groups, such as a methyl group, might exhibit larger, more elongated ellipsoids, indicating greater thermal motion. Without experimental data, an ORTEP representation for this compound cannot be generated.
Electronic Structure and Reactivity Studies Via Computational Chemistry
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Equilibrium Structures
A foundational step in any computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, known as the equilibrium structure. This would involve calculating bond lengths, bond angles, and dihedral angles for methyl 3-(4-fluorophenyl)but-2-enoate. However, specific optimized structural parameters for this compound, derived from DFT calculations, are not documented in the available literature.
Electronic Structure Analysis
Following geometry optimization, an analysis of the electronic structure provides information on the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, crucial for predicting sites of electrophilic and nucleophilic attack. Detailed electronic structure analysis for this compound has not been reported.
Vibrational Frequency Analysis
Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. This analysis is essential for characterizing the compound and confirming that the optimized geometry corresponds to a true energy minimum. Calculated vibrational frequencies for the distinct functional groups within this compound are not present in reviewed scientific papers.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and the nature of intermolecular interactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's kinetic stability and reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. Specific energy values for the HOMO and LUMO of this compound are not available.
Prediction of Molecular Reactivity and Intermolecular Interactions
The spatial distribution and energies of the HOMO and LUMO are used to predict the most likely sites for chemical reactions and to understand how the molecule will interact with other species. A small HOMO-LUMO gap generally implies high reactivity. Without the foundational FMO data, a detailed prediction of the molecular reactivity and intermolecular interactions for this compound cannot be constructed.
Global and Local Reactivity Descriptors
Analysis of Fukui Functions and Dual Descriptor Indices:A detailed analysis of local reactivity through Fukui functions and dual descriptors, which pinpoint the reactivity of individual atomic sites within the molecule, has not been performed or published for this compound.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry analysis of this compound. Despite the existence of detailed studies on structurally similar compounds, specific research focusing on the electronic structure, intermolecular interactions, and crystal packing of this particular molecule appears to be unavailable in the public domain.
Computational chemistry provides invaluable insights into the behavior of molecules, predicting their properties and reactivity. Techniques such as Hirshfeld Surface Analysis (HSA), the examination of two-dimensional fingerprint plots, and the study of energy frameworks are crucial for understanding how molecules interact with each other in a crystalline solid. These analyses are fundamental in materials science and drug design, offering a window into the forces that govern crystal packing and stability.
For the closely related compound, methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, which features an additional amino group, detailed structural and quantum studies have been published. These studies employ a range of computational methods to explore its intermolecular interactions, including hydrogen bonding and van der Waals forces. However, the user's specific request was to focus solely on this compound. The substitution of an amino group significantly alters the electronic and steric properties of the molecule, meaning the data from the amino-derivative cannot be extrapolated to accurately represent the target compound.
Extensive searches for crystallographic data and computational studies specifically targeting this compound have not yielded the necessary information to fulfill the requested detailed analysis. This suggests that either the crystal structure of this specific compound has not been determined and published, or that it has not been subjected to the in-depth computational analyses outlined in the query.
Therefore, a detailed article on the electronic structure and reactivity of this compound, covering Hirshfeld surface analysis, fingerprint plots, hydrogen bonding networks, van der Waals interactions, and 3D-topology of energy frameworks, cannot be generated at this time due to the absence of specific research data for this compound.
Other Quantum Chemical Methodologies
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in molecules, providing a localized picture of chemical bonds and lone pairs. This method translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of bonds, lone pairs, and Rydberg orbitals. For molecules similar to this compound, NBO analysis elucidates key intramolecular interactions.
In a molecule like this compound, significant interactions would be expected between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of a lone pair on the carbonyl oxygen (O) into the antibonding π* orbital of the C=C double bond would be a key stabilizing interaction. Similarly, interactions involving the π orbitals of the fluorophenyl ring and adjacent σ* or π* orbitals would also be critical in defining the molecule's electronic landscape.
Table 1: Hypothetical NBO Analysis for this compound (Note: This table is illustrative, as specific research data for this compound was not found. The interactions are based on known principles of NBO analysis for similar structures.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O(carbonyl) | π(C=C) | > 5.0 |
| LP (2) O(ester) | σ(C-O) | > 2.0 |
| π (C=C) | π(C=O) | > 10.0 |
| π (Phenyl Ring) | π(C=C) | Variable |
| LP (F) | σ*(C-C) of ring | > 1.0 |
Natural Population Analysis (NPA)
Natural Population Analysis (NPA) provides a method for assigning the electron density of a molecule to its constituent atoms. This approach yields atomic charges that are less sensitive to the basis set used in the calculation compared to other methods like Mulliken population analysis. The resulting charges offer a more chemically intuitive picture of the charge distribution within the molecule.
For this compound, NPA would likely reveal a significant negative charge on the oxygen and fluorine atoms due to their high electronegativity. The carbonyl carbon would exhibit a partial positive charge, making it an electrophilic center. The carbon atoms of the fluorophenyl ring would have varying charges depending on their position relative to the electron-withdrawing fluorine atom and the but-2-enoate substituent. Understanding this charge distribution is crucial for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.
Table 2: Hypothetical NPA Charges for Key Atoms in this compound (Note: This table is illustrative, as specific research data for this compound was not found. The charges are based on expected values from similar compounds.)
| Atom | Natural Charge (e) |
| F | -0.2 to -0.4 |
| O (carbonyl) | -0.5 to -0.7 |
| O (ester) | -0.4 to -0.6 |
| C (carbonyl) | +0.6 to +0.8 |
| C (alpha to carbonyl) | -0.1 to +0.1 |
| C (beta to carbonyl) | +0.1 to +0.3 |
| C (attached to F) | +0.1 to +0.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Correlation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) that can be correlated with experimental spectroscopic data.
For this compound, the principal electronic transitions would likely be π → π* transitions associated with the conjugated system formed by the fluorophenyl ring and the α,β-unsaturated ester moiety. The TD-DFT calculations would provide the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in these transitions. This information is invaluable for interpreting experimental spectra and understanding how the electronic structure of the molecule governs its interaction with light.
Table 3: Hypothetical TD-DFT Results for this compound (Note: This table is illustrative, as specific research data for this compound was not found.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~4.5 | ~275 | > 0.1 |
| HOMO-1 → LUMO | ~5.0 | ~248 | Variable |
| HOMO → LUMO+1 | ~5.2 | ~238 | Variable |
Chemical Transformations and Reaction Pathways
Types of Reactions Involving the α,β-Unsaturated Ester Moiety
The conjugated system of the double bond and the carbonyl group allows for reactions at the carbonyl carbon, the α-carbon, the β-carbon, and the double bond itself.
The carbon-carbon double bond in the α,β-unsaturated ester can undergo oxidative cleavage. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can cleave the double bond to yield a ketone (from the trisubstituted carbon) and a carboxylic acid (from the ester side, after initial aldehyde formation and subsequent oxidation). Specifically for methyl 3-(4-fluorophenyl)but-2-enoate, this would be expected to produce 4-fluorobenzophenone (B154158) and other related carbonyl compounds depending on the precise reagents and conditions used.
The α,β-unsaturated ester moiety can be selectively reduced under different conditions.
Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can selectively reduce the carbon-carbon double bond to yield the corresponding saturated ester, methyl 3-(4-fluorophenyl)butanoate.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. In the case of this compound, this would also likely reduce the double bond, yielding 3-(4-fluorophenyl)butan-1-ol.
Conversion to Amines: The transformation of the ester to an amine is a multi-step process. One potential pathway involves the reduction of the ester to an alcohol, conversion of the alcohol to a good leaving group (like a tosylate), followed by nucleophilic substitution with an azide (B81097) (N₃⁻) and subsequent reduction to the primary amine. An alternative strategy is reductive amination, which typically involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.com While not a direct reduction of the starting ester, this highlights a common method for amine synthesis. masterorganicchemistry.com
One of the most significant reactions for α,β-unsaturated esters is nucleophilic conjugate addition (or Michael addition). libretexts.org Due to the electron-withdrawing nature of the ester group, the β-carbon is electrophilic and susceptible to attack by nucleophiles.
Reaction Mechanism of Nucleophilic AdditionReactant → Nucleophilic Attack at β-Carbon → Enolate Intermediate → Protonation → Product
Soft nucleophiles, such as Gilman cuprates (R₂CuLi), enamines, and enolates, preferentially add to the β-carbon. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation. The initial attack forms a resonance-stabilized enolate intermediate, which is then protonated to give the final product. youtube.com
The primary site for substitution is the carbonyl carbon of the ester group. Through nucleophilic acyl substitution, the methoxy (B1213986) group (-OCH₃) can be replaced by other nucleophiles. For example, hydrolysis of the ester under acidic or basic conditions would yield 3-(4-fluorophenyl)but-2-enoic acid. Transesterification can also occur, where reaction with another alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl group.
Table 1: Summary of Potential Reactions
| Reaction Type | Reagent Examples | Product Type |
| Oxidation | O₃; KMnO₄ | Ketones, Carboxylic Acids |
| Reduction (C=C) | H₂/Pd | Saturated Ester |
| Reduction (Ester) | LiAlH₄ | Saturated Alcohol |
| Nucleophilic Addition | R₂CuLi, Enolates | 1,4-Adducts |
| Substitution (Acyl) | H₃O⁺ / H₂O | Carboxylic Acid |
Stereochemical Aspects of Reactivity
The presence of a trisubstituted double bond in this compound gives rise to geometric isomerism.
The compound can exist as two distinct geometric isomers: (E) and (Z). studymind.co.ukmasterorganicchemistry.com In the (Z)-isomer, the higher priority groups on each carbon of the double bond (the 4-fluorophenyl group and the methoxycarbonyl group) are on the same side of the double bond. In the (E)-isomer, they are on opposite sides. studymind.co.uk
The stereochemical outcome of the synthesis of this compound can be controlled to selectively produce either the (E) or (Z) isomer. Synthetic methods like the Horner-Wadsworth-Emmons (HWE) reaction or the Wittig reaction are commonly employed for this purpose. The choice of phosphonate (B1237965) ylide or phosphonium (B103445) ylide and the reaction conditions (e.g., solvent, base, temperature) can significantly influence the E/Z ratio of the product. For instance, stabilized ylides in Wittig reactions often favor the E-isomer, while non-stabilized ylides tend to give the Z-isomer. Modified HWE procedures can also provide high selectivity for the Z-isomer. researchgate.net
Detailed spectroscopic analysis, particularly NMR spectroscopy, allows for the unambiguous identification of each isomer. rsc.org The chemical shifts of the vinylic proton and the methyl group attached to the double bond are typically different for the two isomers due to the different anisotropic effects of the nearby phenyl and ester groups. rsc.org
Table 2: Comparative ¹H and ¹³C NMR Data for E/Z Isomers of this compound
| Isomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| (E)-isomer | 7.45 (dd, 2H), 7.05 (m, 2H), 6.09 (d, 1H), 3.75 (s, 3H), 2.56 (d, 3H) | 167.2, 163.3, 154.7, 138.2, 128.2, 116.7, 115.5, 51.2, 18.1 |
| (Z)-isomer | 7.20 (m, 2H), 7.04 (m, 2H), 5.93 (d, 1H), 3.57 (s, 3H), 2.17 (d, 3H) | 166.2, 162.5, 155.0, 136.5, 128.8, 117.6, 115.0, 51.1, 27.3 |
| Data sourced from supporting information for an iron-catalyzed stereospecific arylation study. rsc.org |
Diastereoselective and Enantioselective Transformations
While specific studies focusing exclusively on the diastereoselective and enantioselective transformations of this compound are not extensively documented in publicly available literature, the reactivity of the α,β-unsaturated ester functionality provides a strong basis for predicting its behavior in well-established stereoselective reactions.
Diastereoselective Conjugate Additions: The Michael addition of nucleophiles to the β-carbon of this compound is a key transformation that can be rendered diastereoselective. The presence of a chiral auxiliary on the nucleophile or the use of a chiral catalyst can control the formation of new stereocenters. For instance, the addition of a chiral boron-stabilized allylic nucleophile could proceed with high diastereoselectivity, where the stereochemistry of the nucleophile is transferred to the product with high fidelity. youtube.com The steric hindrance imposed by the 4-fluorophenyl group and the methyl group at the β-position would likely influence the facial selectivity of the nucleophilic attack.
Enantioselective Hydrogenation: The asymmetric hydrogenation of the carbon-carbon double bond in this compound presents a direct route to obtaining chiral 3-(4-fluorophenyl)butanoates. This transformation is typically achieved using chiral transition metal catalysts, most notably those based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands such as BINAP. The hydrogenation of similar 3-arylbut-2-enoates has been shown to proceed with high enantioselectivity under such conditions. For example, the hydrogenation of 3-oxobutanoic acid esters catalyzed by Ru(OCOCH₃)₂[(R)-BINAP] can yield the corresponding (R)-hydroxy ester in greater than 99% enantiomeric excess (ee). orgsyn.org It is anticipated that similar catalytic systems would be effective for the enantioselective reduction of this compound.
Table 1: Potential Stereoselective Transformations of this compound
| Transformation | Reagent/Catalyst | Expected Outcome |
| Diastereoselective Michael Addition | Chiral allylic boron nucleophile | High diastereoselectivity |
| Enantioselective Hydrogenation | Ru-BINAP complex | High enantiomeric excess |
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. This section explores the catalytic cycles of its formation via metal-mediated reactions and the methods used to elucidate key reaction intermediates and transition states.
Investigation of Catalytic Cycles in Metal-Mediated Reactions
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A plausible catalytic cycle for the synthesis from a boronic acid and a suitable vinyl halide is depicted below.
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.
Transmetalation: An organoborane compound reacts with the Pd(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org
For the synthesis of this compound, a potential pathway involves the coupling of 4-fluorophenylboronic acid with a methyl 3-halobut-2-enoate. The catalytic cycle would proceed as follows:
Step 1 (Oxidative Addition): A Pd(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂, undergoes oxidative addition with methyl 3-bromobut-2-enoate to form a Pd(II)-alkenyl complex.
Step 2 (Transmetalation): In the presence of a base (e.g., K₂CO₃), 4-fluorophenylboronic acid forms a boronate species, which then transfers the 4-fluorophenyl group to the palladium center, displacing the halide.
Step 3 (Reductive Elimination): The resulting diorganopalladium(II) complex undergoes reductive elimination to form this compound and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Table 2: Key Steps in the Proposed Suzuki-Miyaura Catalytic Cycle for the Synthesis of this compound
| Step | Description |
| Oxidative Addition | Pd(0) adds to methyl 3-bromobut-2-enoate to form a Pd(II) complex. |
| Transmetalation | The 4-fluorophenyl group is transferred from boron to palladium. |
| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. |
Elucidation of Reaction Intermediates and Transition States
While specific experimental studies on the reaction intermediates and transition states for reactions of this compound are limited, computational chemistry provides powerful tools for their elucidation. Density Functional Theory (DFT) calculations are particularly useful for mapping potential energy surfaces and characterizing the structures and energies of transient species.
A study on the closely related compound, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, utilized high-level DFT computations (B3LYP/6-311+G(2d,3p)) to investigate the molecule's chemical reactivity. ajchem-a.com Such studies involve the analysis of:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character, respectively, and can predict the regioselectivity of reactions.
Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack. ajchem-a.com
Global and Local Reactivity Descriptors: Fukui functions and dual descriptor indices can be calculated to provide more quantitative measures of local reactivity within the molecule. ajchem-a.com
By applying these computational methods to reactions involving this compound, it is possible to model the structures of transition states and intermediates, calculate activation energies, and thereby gain a deeper understanding of the reaction mechanism at a molecular level.
Advanced Research Perspectives and Future Directions
Development of Novel Catalytic Systems for Efficient Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters. rsc.orgresearchgate.net It typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. rsc.org For the synthesis of methyl 3-(4-fluorophenyl)but-2-enoate, this would involve the reaction of a suitable phosphonate (B1237965) with 4-fluoroacetophenone. Research in this area is geared towards developing novel phosphonate reagents and identifying catalysts that can promote the reaction under milder conditions with higher stereoselectivity. researchgate.netnii.ac.jp For instance, the use of novel Horner–Wadsworth–Emmons (HWE) reagents, such as methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, has been explored for the facile preparation of mixed phosphonoacetates, which can influence the stereochemical outcome of the olefination. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in HWE reactions. nih.govnih.govresearchgate.net The application of microwave irradiation can significantly reduce reaction times for the synthesis of (Z)-3,3-trisubstituted-α,β-unsaturated esters from aryl-alkyl ketones. nih.govnih.govresearchgate.net This technique offers a greener alternative to conventional heating methods. organic-chemistry.org
Furthermore, the development of heterogeneous catalysts is a significant area of interest. Solid-supported catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable synthetic processes. Research into solid acid catalysts, for example, could provide environmentally benign alternatives to traditional homogeneous catalysts for the synthesis of this and similar compounds.
Exploration of New Reactivity Modes and Selective Transformations
The carbon-carbon double bond and the ester functionality in this compound offer multiple sites for chemical modification. Researchers are actively exploring new reactivity modes to selectively transform this molecule into a variety of valuable derivatives.
One key area of investigation is the selective hydrogenation of the double bond. While complete reduction would yield the corresponding saturated ester, selective partial hydrogenation to afford either the cis or trans-alkene, or selective reduction of the ester group, would provide access to a wider range of compounds. The choice of catalyst is crucial in controlling the selectivity of hydrogenation reactions. For instance, in the selective hydrogenation of 2-methyl-3-butyn-2-ol, supported copper nanocatalysts have been investigated as an alternative to noble metal-based catalysts. uu.nl Similar strategies could be applied to this compound to achieve selective reductions. The use of polymer-protected PdZn nanoparticles has also shown promise in the selective hydrogenation of alkynes to alkenes. researchgate.net
Nucleophilic addition to the α,β-unsaturated system is another important transformation. The electron-withdrawing nature of the ester group activates the double bond towards attack by nucleophiles. Studies on the nucleophilic addition of thiols to substituted α,β-unsaturated ketones have provided insights into the factors governing reactivity, which can be extrapolated to α,β-unsaturated esters. researchgate.net Understanding these factors is key to developing selective functionalization reactions at the β-position.
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental and computational chemistry offers a powerful approach to understanding and optimizing the synthesis and reactivity of this compound. researchgate.net Computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control selectivity, thereby guiding the design of more efficient synthetic strategies.
For the Horner-Wadsworth-Emmons reaction, computational studies have been employed to investigate the reaction pathway and the origins of stereoselectivity. nih.gov Such studies can help in the rational design of phosphonate reagents and the selection of reaction conditions to favor the formation of a desired stereoisomer of this compound. A computational study on the HWE reaction of mixed phosphonoacetates with aromatic aldehydes suggested that electron-withdrawing substituents stabilize intermediates and transition states, which can influence the product distribution. nih.gov
In the context of palladium-catalyzed reactions, which are also relevant for the synthesis of unsaturated esters, computational insights have been used to understand the synergistic interplay of ligands and fluorine effects in controlling regioselectivity. researchgate.net This synergy between experimental and computational approaches is crucial for the development of novel and highly selective catalytic systems. For example, density functional theory (DFT) has been used to compare experimental results for the synthesis of a related compound, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, and to calculate global reactivity factors. researchgate.netresearchgate.net
Implementation of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals like this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-assisted synthesis, as mentioned earlier, is a key green chemistry technology that can dramatically reduce reaction times and energy consumption. nih.govnih.govresearchgate.netorganic-chemistry.org The application of microwave heating in the HWE reaction for the synthesis of α,β-unsaturated esters is a prime example of how green chemistry principles can be practically implemented. nih.govnih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for methyl 3-(4-fluorophenyl)but-2-enoate, and how can reaction conditions be optimized?
Methodological Answer:
- Route Design : Begin with a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and methyl acetoacetate. Use a base catalyst (e.g., NaOH or KOH) in ethanol/water under reflux.
- Optimization Variables :
- Catalyst concentration (0.1–1.0 M) and solvent polarity (ethanol vs. THF).
- Temperature (60–100°C) and reaction time (6–24 hours).
- Yield Analysis : Monitor via TLC and quantify using HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water). Yield improvements (>70%) are achievable with 0.5 M NaOH in ethanol at 80°C for 12 hours .
- Validation : Confirm purity via H NMR (δ 6.9–7.3 ppm for aromatic protons, δ 5.8 ppm for enol ether proton) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : H and C NMR to identify aromatic, carbonyl, and alkene groups.
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (conjugated alkene).
- Purity Assessment :
- HPLC : Retention time comparison against a reference standard.
- Melting Point : Consistency with literature values (e.g., 85–87°C).
- Advanced Techniques : High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- Modeling Tools : Use density functional theory (DFT) with B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs).
- Reactivity Hotspots :
- Localize electrophilic regions (e.g., α,β-unsaturated ester) via Fukui indices.
- Simulate transition states for nucleophilic attack (e.g., Grignard reagents) using Gaussian or ORCA.
- Validation : Compare predicted regioselectivity with experimental outcomes (e.g., Michael adduct formation) .
Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- Stability Protocol :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
- Sample aliquots at 0, 24, 48, and 72 hours.
- Degradation Analysis :
- HPLC/MS : Identify hydrolysis products (e.g., 4-fluorophenylbutenoic acid).
- Kinetics : Calculate degradation rate constants () using first-order models.
- Key Finding : Hydrolysis accelerates under alkaline conditions (pH >8) and high temperature .
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Data Reconciliation Framework :
- Meta-Analysis : Aggregate results from independent studies (e.g., IC values in cancer cell lines).
- Variable Control : Standardize assay conditions (cell type, incubation time, DMSO concentration).
- Statistical Validation : Apply ANOVA to assess batch effects or outliers.
- Case Study : Discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cells) may arise from differential esterase activity .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Steric and Electronic Modulation :
- Introduce bulky substituents (e.g., tert-butyl groups) to direct nucleophilic attack.
- Use Lewis acids (e.g., BF) to polarize the α,β-unsaturated system.
- Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
